ascopyrone M

Description

Structure

3D Structure

Properties

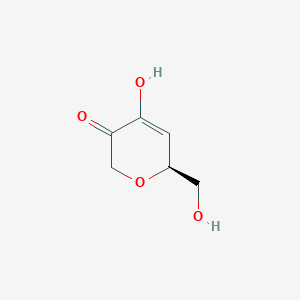

Molecular Formula |

C6H8O4 |

|---|---|

Molecular Weight |

144.12 g/mol |

IUPAC Name |

(2S)-4-hydroxy-2-(hydroxymethyl)-2H-pyran-5-one |

InChI |

InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h1,4,7-8H,2-3H2/t4-/m0/s1 |

InChI Key |

XUKJGZOHRVCEJL-BYPYZUCNSA-N |

SMILES |

C1C(=O)C(=CC(O1)CO)O |

Isomeric SMILES |

C1C(=O)C(=C[C@H](O1)CO)O |

Canonical SMILES |

C1C(=O)C(=CC(O1)CO)O |

Origin of Product |

United States |

Discovery, Isolation, and Natural Occurrence of Ascopyrone M

Historical Elucidation of its Biological Presence

The formal discovery and isolation of Ascopyrone M are intrinsically linked to the study of its isomer, Ascopyrone P. Research into the secondary metabolites of ascomycete fungi led to the identification of a biosynthetic pathway where this compound is a direct precursor to Ascopyrone P. While Ascopyrone P was identified as a pyrolysis product of certain carbohydrates, its biological synthesis was found to proceed via the enzymatic conversion of 1,5-anhydro-D-fructose. This enzymatic process directly yields this compound, which is then isomerized to Ascopyrone P. This elucidation of the biosynthetic pathway marked the first significant recognition of this compound's existence in a biological context.

Identification in Fungal Species

This compound has been identified as a metabolite in several species of fungi, primarily within the order Pezizales.

Anthracobia melaloma as a Producer Organism

The fungus Anthracobia melaloma is a notable producer of ascopyrones. researchgate.net Studies have demonstrated that this fungus possesses the necessary enzymatic machinery to convert 1,5-anhydro-D-fructose into this compound. researchgate.net Specifically, the enzyme 1,5-Anhydro-D-fructose dehydratase (AFDH) isolated from Anthracobia melaloma catalyzes this conversion. researchgate.net

Phanerochaete chrysosporium in Biosynthetic Context

Current scientific literature does not establish a clear link between the white-rot fungus Phanerochaete chrysosporium and the biosynthesis of this compound. Research on this fungus has largely focused on its enzymatic capabilities for lignin (B12514952) degradation and bioremediation, with no specific reports on the production of this particular compound.

Other Pezizales Fungi

Beyond Anthracobia melaloma, other fungi belonging to the order Pezizales have been identified as producers of ascopyrones, implying the likely presence of this compound as a metabolic intermediate. Species such as Plicaria anthracina, Plicaria leiocarpa, and Peziza petersi are known to form Ascopyrone P, suggesting that the biosynthetic pathway involving this compound is active within these organisms as well. researchgate.netnih.gov

Morchella Species as Sources

At present, there is no scientific evidence to suggest that Morchella species, commonly known as morels, are sources of this compound. Extensive studies on the chemical composition of various Morchella species have not reported the presence of this compound.

Detection in Marine Red Algae (Gracilariopsis lemaneiformis)

There is currently no scientific literature available that documents the detection of this compound in the marine red algae Gracilariopsis lemaneiformis. Research on the chemical constituents of this alga has primarily focused on its polysaccharide content and other bioactive compounds, with no mention of ascopyrones.

Methodologies for Isolation from Biological Matrices

The isolation of this compound from biological matrices, primarily fungal cultures, involves a multi-step process combining extraction and chromatographic techniques. The methodologies are designed to separate the compound from a complex mixture of other metabolites, proteins, and cellular components. Research into the anhydrofructose pathway in the fungus Anthracobia melaloma has led to the development of procedures where this compound is an intermediate in the enzymatic conversion of 1,5-anhydro-D-fructose. nih.govresearchgate.net These studies provide a framework for the isolation of this pyranone.

The general workflow for the isolation of this compound begins with the cultivation of the source organism, followed by the extraction of the fungal biomass or culture filtrate. The crude extract is then subjected to a series of chromatographic purification steps to yield the pure compound.

Extraction:

The initial step involves the extraction of metabolites from the fungal culture. While specific details for this compound are often embedded within broader studies, general protocols for similar fungal secondary metabolites suggest the use of organic solvents. The choice of solvent is critical and depends on the polarity of the target compound.

Chromatographic Purification:

Following extraction, the crude extract is purified using a combination of chromatographic techniques. The purification of enzymes involved in the biosynthesis of this compound has been achieved through a series of chromatographic steps which are also applicable to the separation of the compound itself. nih.gov These methods exploit differences in the physicochemical properties of the molecules in the extract, such as polarity, size, and charge.

A typical purification strategy for this compound would involve the following chromatographic methods:

Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. The crude extract is loaded onto a column with a hydrophobic stationary phase in a high-salt buffer. The salt concentration is then gradually decreased to elute compounds based on their decreasing hydrophobicity.

Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. Depending on the pH and the isoelectric point of this compound, either an anion-exchange or a cation-exchange resin can be used. Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase.

Gel Filtration Chromatography (Size-Exclusion Chromatography): This technique separates molecules based on their size. The extract is passed through a column packed with a porous gel. Larger molecules elute first as they are excluded from the pores, while smaller molecules like this compound enter the pores and have a longer retention time.

The progress of the purification is monitored at each stage using analytical techniques such as High-Performance Liquid Chromatography (HPLC). nih.gov

High-Performance Liquid Chromatography (HPLC) Analysis:

HPLC is a crucial analytical tool for the detection and quantification of this compound during the isolation process. A specific HPLC method has been developed to assay the enzymatic formation of this compound. nih.gov The parameters for such an analysis are summarized in the table below.

| Parameter | Description |

| Column | A reverse-phase column (e.g., C18) is typically used for the separation of polar to moderately polar compounds like this compound. |

| Mobile Phase | A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. |

| Detection | UV detection is suitable for this compound due to the presence of a chromophore in its structure. The specific wavelength for detection would be determined by its UV-Vis spectrum. |

| Flow Rate | A typical analytical flow rate would be in the range of 0.5 - 1.5 mL/min. |

| Temperature | The column is often maintained at a constant temperature to ensure reproducible retention times. |

Summary of Chromatographic Techniques for this compound Isolation

The following table provides a summary of the chromatographic techniques that can be employed for the purification of this compound.

| Chromatographic Technique | Principle of Separation | Stationary Phase Example | Mobile Phase Elution |

| Hydrophobic Interaction | Hydrophobicity | Phenyl Sepharose | Decreasing salt gradient |

| Ion-Exchange | Net Charge | DEAE-Sepharose (Anion Exchange) or CM-Sepharose (Cation Exchange) | Increasing salt gradient or pH gradient |

| Gel Filtration | Molecular Size | Sephacryl S-200 | Isocratic elution with a suitable buffer |

The successful isolation of this compound relies on the systematic application of these extraction and chromatographic methodologies, coupled with careful monitoring of the fractions using analytical techniques like HPLC.

Biosynthesis of Ascopyrone M: the Anhydrofructose Pathway

General Principles of the Anhydrofructose Pathway

The anhydrofructose pathway represents an alternative route for the catabolism of α-1,4-glucans like starch and glycogen (B147801). researchgate.netthieme-connect.comthieme-connect.com Instead of hydrolysis, this pathway utilizes a lyase to break down these polysaccharides, leading to the formation of 1,5-anhydro-D-fructose (1,5-AnFru) as the initial product. researchgate.netthieme-connect.comthieme-connect.comnih.gov This monosaccharide then serves as a substrate for a series of enzymes that convert it into various metabolites, including ascopyrone M. researchgate.netthieme-connect.comthieme-connect.comebi.ac.ukacs.org The pathway has been identified in various organisms, including fungi and red algae. thieme-connect.comthieme-connect.comtandfonline.com The enzymes central to this pathway, including those responsible for the formation of 1,5-AnFru and its subsequent conversion to compounds like ascopyrone P and microthecin (B1251313), have been isolated and characterized. researchgate.netthieme-connect.com The pathway's existence suggests a specialized metabolic capability in these organisms, potentially linked to stress responses or the production of secondary metabolites with biological activities. spandidos-publications.comgenome.jp

Precursor Metabolism: Degradation of Glycogen and Starch

The biosynthesis of this compound begins with the breakdown of storage polysaccharides, namely glycogen and starch. These large glucose polymers serve as the primary source of the precursor molecule required for the anhydrofructose pathway.

Role of α-1,4-Glucan Lyase in 1,5-Anhydro-D-fructose Formation

The key enzyme initiating the anhydrofructose pathway is α-1,4-glucan lyase (EC 4.2.2.13). researchgate.netthieme-connect.comthieme-connect.com This enzyme acts on the α-1,4-glucosidic linkages present in starch and glycogen. thieme-connect.comtandfonline.comspandidos-publications.com Unlike amylases which catalyze hydrolysis, α-1,4-glucan lyase facilitates an elimination reaction. tandfonline.com This reaction cleaves the glycosidic bond and results in the formation of 1,5-anhydro-D-fructose (1,5-AnFru) from the non-reducing ends of the polysaccharide chains. researchgate.netthieme-connect.comthieme-connect.commdpi.com The presence of this lyase has been confirmed in various organisms, including fungi and red algae, where it serves as the entry point for the degradation of storage carbohydrates into the anhydrofructose pathway. researchgate.netthieme-connect.comthieme-connect.comspandidos-publications.com

Enzymatic Conversion Steps Leading to this compound

Once 1,5-anhydro-D-fructose is formed, it undergoes further enzymatic transformations to yield this compound. These steps are catalyzed by specific dehydratases and isomerases.

1,5-Anhydro-D-fructose Dehydratase (AFDH) Catalysis

The conversion of 1,5-anhydro-D-fructose to this compound is catalyzed by the enzyme 1,5-anhydro-D-fructose dehydratase (AFDH), also known as 1,5-anhydro-D-fructose hydro-lyase (ascopyrone-M-forming) (EC 4.2.1.111). researchgate.netexpasy.orgqmul.ac.uk This enzyme facilitates a dehydration reaction, removing a molecule of water from the 1,5-AnFru substrate. researchgate.netqmul.ac.uk Research has shown that AFDH is specific for 1,5-anhydro-D-fructose and does not act on other aldose-2-uloses. genome.jpexpasy.org The product of this reaction is this compound (1,5-anhydro-4-deoxy-D-glycero-hex-3-en-2-ulose). qmul.ac.uk AFDH has been identified and purified from the fungus Anthracobia melaloma. researchgate.netnih.gov The enzyme is inhibited by its product, this compound. genome.jpexpasy.org

Bifunctional Aldos-2-ulose Dehydratase/Isomerase (AUDH) in this compound Formation

In some organisms, the formation of this compound is part of a bifunctional enzymatic process. The enzyme aldos-2-ulose dehydratase/isomerase (AUDH) (EC 4.2.1.110), found in the fungus Phanerochaete chrysosporium, can also catalyze the dehydration of 1,5-anhydro-D-fructose to produce this compound. uniprot.orgnih.govki.se This enzyme is considered bifunctional because it subsequently catalyzes the isomerization of this compound into another compound, microthecin. uniprot.orgresearchgate.net Structural studies of AUDH have revealed two distinct active sites, suggesting that the dehydration and isomerization reactions may occur at separate locations within the enzyme complex. nih.govki.se The dehydration reaction is believed to involve a zinc ion acting as a Lewis acid to polarize the C2 keto group of 1,5-anhydro-D-fructose. nih.govki.se

Subsequent Enzymatic Transformations of this compound

This compound is a transient intermediate in the anhydrofructose pathway and can be further metabolized by other enzymes. ebi.ac.ukacs.org In the fungus Anthracobia melaloma, this compound is isomerized to ascopyrone P by the enzyme ascopyrone tautomerase (APTM). researchgate.netnih.gov In Phanerochaete chrysosporium, the bifunctional enzyme AUDH isomerizes this compound into microthecin. uniprot.orgresearchgate.net These subsequent transformations highlight the role of this compound as a metabolic branch point, leading to the synthesis of different bioactive secondary metabolites.

Isomerization to Microthecin by Aldos-2-ulose Dehydratase/Isomerase (AUDH)

Aldos-2-ulose dehydratase/isomerase (AUDH) is a bifunctional enzyme that plays a key role in the anhydrofructose pathway. uniprot.orgki.se It catalyzes both the dehydration of 1,5-anhydrofructose to this compound and the subsequent isomerization of this compound to microthecin. uniprot.orgnih.gov

Detailed Research Findings:

Enzyme Structure and Function: AUDH from Phanerochaete chrysosporium is a homodimeric enzyme. nih.gov Each subunit is composed of a seven-bladed β-propeller domain, two cupin folds, and a C-terminal lectin domain. nih.gov The enzyme's catalytic activity is dependent on two zinc ions located in two distinct active sites, approximately 60 Å apart. nih.gov The removal of these zinc ions results in a loss of enzymatic activity. nih.gov

Reaction Mechanism: The dehydration of 1,5-anhydrofructose to this compound is proposed to occur in the propeller domain. nih.gov The zinc ion acts as a Lewis acid, polarizing the C2 keto group of 1,5-anhydrofructose. nih.gov A nearby histidine residue (His155) is thought to facilitate the abstraction of a proton from C3 and the protonation of the C4 hydroxyl group, leading to the elimination of water and the formation of this compound. nih.gov The subsequent isomerization of this compound to microthecin is believed to take place in the second active site located in the cupin domain. nih.gov

Intermediate Binding: X-ray crystallography has shown that the reaction intermediate, this compound, binds at both active sites of the AUDH enzyme. nih.gov It directly coordinates with the zinc ion in the propeller domain and is a second sphere ligand to the metal ion in the cupin domain. nih.gov

Interactive Data Table: Properties of Aldos-2-ulose Dehydratase/Isomerase (AUDH)

| Property | Value | Source |

| Enzyme Name | Aldos-2-ulose dehydratase/isomerase (AUDH) | uniprot.org |

| EC Number | 4.2.1.110 | uniprot.org |

| Source Organism | Phanerodontia chrysosporium (White-rot fungus) | uniprot.org |

| Function | Catalyzes dehydration of 1,5-anhydrofructose to this compound and isomerization of this compound to microthecin. | uniprot.org |

| Molecular Mass (SDS-PAGE) | 97.4 kDa | nih.gov |

| Structure | Homodimer; each subunit has a β-propeller domain, two cupin folds, and a lectin domain. | nih.gov |

| Cofactors | Zinc (catalytic), Magnesium (structural) | nih.gov |

Isomerization to Ascopyrone P by Ascopyrone Tautomerase (APTM)

Ascopyrone tautomerase (APTM) is another key enzyme in the anhydrofructose pathway, responsible for the isomerization of this compound to ascopyrone P (APP). researchgate.netnih.gov This reaction is a critical branch point, leading to the formation of the antioxidant compound ascopyrone P. ebi.ac.ukresearchgate.net

Detailed Research Findings:

Enzyme Discovery and Function: APTM was first identified in the fungus Anthracobia melaloma. researchgate.netnih.gov It specifically catalyzes the tautomerization of this compound to ascopyrone P. researchgate.netnih.gov This enzymatic step is crucial as the conversion can also occur non-enzymatically at high temperatures. nih.gov

Purification and Characterization: APTM from A. melaloma has been purified and characterized. researchgate.netnih.gov The purified enzyme has a molecular mass of 60 kDa as determined by SDS-PAGE and 140 kDa by gel filtration, suggesting it exists as a dimer or a larger oligomer. researchgate.netnih.gov

Interactive Data Table: Properties of Ascopyrone Tautomerase (APTM)

| Property | Value | Source |

| Enzyme Name | Ascopyrone tautomerase (APTM) | researchgate.netnih.gov |

| Source Organism | Anthracobia melaloma | researchgate.netnih.gov |

| Function | Isomerizes this compound to ascopyrone P. | researchgate.netnih.gov |

| Molecular Mass (SDS-PAGE) | 60 kDa | researchgate.netnih.gov |

| Molecular Mass (Gel Filtration) | 140 kDa | researchgate.netnih.gov |

Optimal Environmental Conditions for Biosynthetic Reactions (e.g., pH)

The efficiency of the enzymatic reactions in the biosynthesis of this compound and its derivatives is significantly influenced by environmental conditions, particularly pH.

Detailed Research Findings:

pH Optima for AUDH: The bifunctional enzyme AUDH exhibits different optimal pH values for its two catalytic activities. The dehydration of 1,5-anhydrofructose to form this compound is optimal at a pH of 5.8. uniprot.orgnih.gov The subsequent isomerization of this compound to microthecin has an optimal pH of 6.8. uniprot.orgnih.gov

pH Optima for Other Related Enzymes: The enzyme anhydrofructose dehydratase (AFDH), which also converts 1,5-anhydrofructose to this compound in some organisms, has an optimal pH of 5.5, with a functional range of 5.0-6.0. sci-hub.st For the enzyme anhydrofructose reductase (AFR), which converts 1,5-anhydrofructose to 1,5-anhydro-D-glucitol, the optimal pH is between 6.5 and 7.0.

Interactive Data Table: Optimal pH for Key Biosynthetic Reactions

| Enzyme | Reaction | Optimal pH | Source |

| Aldos-2-ulose dehydratase/isomerase (AUDH) | 1,5-Anhydrofructose → this compound | 5.8 | uniprot.orgnih.gov |

| Aldos-2-ulose dehydratase/isomerase (AUDH) | This compound → Microthecin | 6.8 | uniprot.orgnih.gov |

| Anhydrofructose dehydratase (AFDH) | 1,5-Anhydrofructose → this compound | 5.5 | sci-hub.st |

| Anhydrofructose reductase (AFR) | 1,5-Anhydrofructose → 1,5-Anhydro-D-glucitol | 6.5–7.0 |

Enzymatic and Molecular Interactions Involving Ascopyrone M

Protein-Ligand Interactions of Ascopyrone M with Biosynthetic Enzymes

The binding of this compound to aldos-2-ulose dehydratase/isomerase (AUDH) is a critical aspect of its enzymatic conversion. This interaction is characterized by specific binding modes within the enzyme's distinct active sites, which are influenced by the presence of metal ions.

Binding Characteristics with Aldos-2-ulose Dehydratase/Isomerase (AUDH)

This compound, a reaction intermediate, has been observed to bind to two different sites within the AUDH enzyme. nih.govcore.ac.uk One binding event involves direct coordination to a zinc ion located in the β-propeller domain. nih.govcore.ac.uk In the second site, situated within the cupin domain, this compound binds as a second-sphere ligand to another metal ion. nih.govcore.ac.uk This dual binding suggests that the two distinct reactions catalyzed by AUDH—dehydration and isomerization—may occur in two separate active sites that are approximately 60 Å apart. nih.govcore.ac.uk The fortuitous trapping of the AUDH-APM complex, which allowed for its structural determination, is likely due to the slow turnover of the substrate, 1,5-anhydro-D-fructose. researchgate.net

Metal Ion Coordination in Enzyme Active Sites (e.g., Zn²⁺, Mg²⁺)

The catalytic activity of AUDH is fundamentally dependent on metal ions, specifically zinc (Zn²⁺). nih.govcore.ac.uk The enzyme contains two catalytic zinc ions located in two putative active-site clefts within the propeller and cupin domains, respectively. nih.govcore.ac.uk The removal of these specific zinc ions results in a complete loss of enzymatic activity, confirming their essential role in catalysis. nih.govcore.ac.uk In addition to the catalytic zinc ions, AUDH also contains a structural Zn²⁺ and a magnesium (Mg²⁺) ion, which are located in loop regions of the protein and are important for maintaining the enzyme's structure. nih.govcore.ac.uk

In the propeller domain's active site, this compound directly coordinates with the Zn²⁺ ion. nih.govcore.ac.uk This interaction is crucial for the dehydration step, where the zinc ion acts as a Lewis acid, polarizing the C2 keto group of the substrate. nih.gov In contrast, in the cupin domain, this compound interacts with the metal ion as a second-sphere ligand. nih.govcore.ac.uk

Structural Biology of this compound-Modifying Enzymes

The three-dimensional structure of aldos-2-ulose dehydratase/isomerase (AUDH) from Phanerochaete chrysosporium provides significant insights into its function. nih.govki.se The enzyme's complex architecture, featuring distinct domains and active sites, is key to its bifunctional catalytic activity.

Crystal Structure Analysis of Aldos-2-ulose Dehydratase/Isomerase (AUDH)

Crystal structure analysis of AUDH, determined to a resolution of 2.0 Å, reveals that it is a homodimeric enzyme. core.ac.ukki.se The structure of AUDH in complex with its reaction intermediate, this compound, has been determined at a resolution of 2.6 Å. ki.se This structural data provides a detailed view of the enzyme's domains and the arrangement of its active sites. researchgate.net The distance between the two active sites within a single subunit (intra-dimer) is approximately 63 Å, while the distance between an active site in one subunit and the corresponding site in the other subunit of the dimer (inter-dimer) is about 53 Å. researchgate.net

Domain Architecture (e.g., β-propeller, cupin domains)

Each subunit of the AUDH enzyme, which consists of 900 amino acids, is composed of three distinct domains with a novel combination of folds. nih.govcore.ac.ukki.se The N-terminal domain (residues 1-433) forms a seven-bladed β-propeller structure. core.ac.ukresearchgate.net This is followed by a middle domain that contains two cupin folds and a C-terminal lectin-like domain. core.ac.ukki.se The β-propeller domain is part of the VCBS (Vibrio, Colwellia, Bradyrhizobium, and Shewanella) superfamily. nih.govbiorxiv.org

Table 1: Domain Architecture of AUDH

| Domain | Fold | Residues | Function |

|---|---|---|---|

| N-terminal | Seven-bladed β-propeller | 1-433 | Contains one of the catalytic active sites core.ac.ukresearchgate.net |

| Middle | Two cupin folds | - | Contains the second catalytic active site core.ac.ukebi.ac.uk |

Insights into Active Site Architecture

The active sites of AUDH are strategically located within its domain structure. One active site is found at the bottom of a solvent-filled channel in the β-propeller domain. core.ac.uk Here, a catalytic Zn²⁺ ion is coordinated in a tetrahedral geometry by three histidine residues (His215, His295, His337) and a water molecule. core.ac.uk This site is where the dehydration of 1,5-anhydro-D-fructose to this compound is proposed to occur. core.ac.uk The zinc ion acts as a Lewis acid, and the side chain of His155 is positioned to potentially catalyze proton abstraction and donation steps in the reaction. nih.gov

A second putative active site is located in one of the cupin domains, which also binds a catalytic Zn²⁺ ion. core.ac.ukki.se this compound binds to both of these active sites, suggesting that the subsequent isomerization of this compound to microthecin (B1251313) may take place in this second active site. core.ac.ukki.se The presence of two distinct active sites, separated by a significant distance, supports the bifunctional nature of the enzyme. core.ac.uk

Table 2: Metal Ion Coordination in AUDH Active Sites

| Metal Ion | Location | Coordination Residues | Role |

|---|---|---|---|

| Catalytic Zn²⁺ | β-propeller domain | His215, His295, His337 | Lewis acid in dehydration reaction core.ac.uk |

| Catalytic Zn²⁺ | Cupin domain | - | Implicated in isomerization reaction core.ac.uk |

| Structural Zn²⁺ | Loop region | - | Structural stability nih.govcore.ac.uk |

Catalytic Mechanisms Elucidated for this compound Formation and Conversion

The formation and subsequent conversion of this compound are pivotal intermediate steps in the anhydrofructose pathway of glycogen (B147801) and starch degradation in certain fungi and red algae. researchgate.netresearchgate.netresearchgate.net These transformations are catalyzed by a specific set of enzymes that exhibit distinct catalytic mechanisms.

Dehydration Reaction Mechanism

This compound is synthesized through a dehydration reaction from its precursor, 1,5-anhydro-D-fructose (AF). researchgate.net This reaction is primarily catalyzed by the enzyme 1,5-anhydro-D-fructose dehydratase (AFDH). researchgate.net Another enzyme, the bifunctional aldos-2-ulose dehydratase/isomerase (AUDH), also possesses the capability to catalyze this dehydration as the first step in its reaction sequence. researchgate.netrcsb.org

The proposed mechanism for the dehydration reaction, particularly as studied in the context of AUDH, involves an elimination reaction. rcsb.orgresearchgate.net A key component of this mechanism is a divalent metal ion, specifically Zn2+, which is located in the active site of the enzyme. rcsb.org This zinc ion functions as a Lewis acid, where it polarizes the C2 keto group of the 1,5-anhydro-D-fructose substrate. rcsb.orgresearchgate.net

This polarization facilitates the abstraction of a proton from the C3 carbon of the substrate. rcsb.org A nearby amino acid residue, specifically Histidine-155 (His155), has been identified as being suitably positioned to act as a catalytic base, abstracting this proton. rcsb.orgki.se Concurrently, this histidine residue is proposed to protonate the hydroxyl group at the C4 position, transforming it into a good leaving group (water). rcsb.org The subsequent elimination of this water molecule results in the formation of a double bond between C3 and C4, yielding the product this compound (1,5-anhydro-4-deoxy-D-glycero-hex-3-en-2-ulose). researchgate.netrcsb.org

Isomerization Reaction Mechanism

Following its formation, this compound serves as a substrate for further enzymatic conversion through isomerization. This process can lead to the formation of different products depending on the acting enzyme.

One pathway involves the enzyme ascopyrone tautomerase (APTM) , which catalyzes the isomerization of this compound to ascopyrone P (1,5-anhydro-4-deoxy-D-glycero-hex-1-en-3-ulose). researchgate.netwikipedia.org This isomerization represents a keto-enol tautomerization, where the double bond is shifted from the C3-C4 position to the C1-C2 position within the pyranose ring, and the keto group is moved from C2 to C3. wikipedia.org Ascopyrone tautomerase belongs to the family of isomerases, specifically the intramolecular oxidoreductases that interconvert keto- and enol-groups. wikipedia.org

Alternatively, the bifunctional enzyme aldos-2-ulose dehydratase/isomerase (AUDH) can catalyze a complex isomerization of this compound into the antimicrobial compound microthecin. researchgate.netrhea-db.org Structural studies of AUDH have revealed that the enzyme possesses two distinct active sites, suggesting that the initial dehydration and subsequent isomerization reactions may occur at different locations within the enzyme complex, approximately 60 Å apart. rcsb.org The binding of the intermediate, this compound, has been observed at both of these putative active sites. researchgate.netrcsb.org This dual-site architecture implies that the this compound intermediate may be channeled from the dehydration site to the isomerization site. researchgate.net While the exact step-by-step chemical mechanism for this complex isomerization into microthecin is a subject of ongoing research, it is understood to be a distinct enzymatic reaction from the tautomerization that produces ascopyrone P. researchgate.net

Structure-Guided Site-Directed Mutagenesis Studies on Enzymes

Structure-guided site-directed mutagenesis is a powerful technique used to investigate the roles of specific amino acid residues in enzyme structure and function. plos.org This approach has been instrumental in elucidating the catalytic mechanisms of enzymes involved in the this compound metabolic pathway.

Studies on aldos-2-ulose dehydratase/isomerase (AUDH) have demonstrated the critical role of metal ions in its catalytic activity. The enzyme contains two catalytic zinc ions located in two separate putative active sites. rcsb.org Site-directed mutagenesis experiments that lead to the specific removal of these Zn2+ ions result in a complete loss of enzymatic activity, confirming their essential role in both the dehydration and isomerization reactions. rcsb.org The structural integrity of the enzyme is largely unaffected by the removal of these metal ions, indicating that their function is directly related to catalysis rather than maintaining the protein's fold. rcsb.org

Furthermore, structural analyses have implicated Histidine-155 (His155) as a key catalytic residue in the dehydration step of the AUDH-catalyzed reaction. rcsb.orgki.se Its position in the active site is ideal for acting as a general acid-base catalyst, facilitating proton abstraction and donation. rcsb.orgresearchgate.net While specific mutagenesis studies on His155 in AUDH are not extensively detailed in the available literature, its proposed role is based on strong structural evidence.

To illustrate the utility of this technique in similar enzyme systems, site-directed mutagenesis of the enzyme 4-oxalocrotonate tautomerase (4-OT) , which belongs to the same tautomerase superfamily as ascopyrone tautomerase, has provided significant insights. In 4-OT, mutating key active site residues, such as Leu-8 and Ile-52, to their counterparts in a related enzyme, trans-3-chloroacrylic acid dehalogenase (CaaD), resulted in a significant shift in catalytic activity. The L8R and L8R/I52E mutants of 4-OT showed a marked increase in CaaD activity and a concurrent decrease in their native tautomerase activity. nih.gov These findings demonstrate how minor changes in the active site, guided by structural knowledge, can profoundly alter enzyme function and specificity, and suggest that similar principles apply to the enzymes of the this compound pathway.

Genetic and Recombinant Production Aspects of Ascopyrone M Biosynthesis

Gene Identification and Cloning for Biosynthetic Enzymes

The biosynthesis of ascopyrone M from α-1,4-glucans involves a series of enzymatic steps, and the genes encoding these enzymes have been successfully identified and cloned from various microbial sources. thieme-connect.com The pathway begins with the production of 1,5-anhydro-D-fructose (AF), the direct precursor to this compound. d-nb.info

Two key enzymes are known to catalyze the conversion of AF into this compound:

Anhydrofructose dehydratase (AFDH): This enzyme was discovered in the fungus Anthracobia melaloma and is responsible for the direct conversion of 1,5-anhydro-D-fructose to this compound. researchgate.net

Aldos-2-ulose dehydratase (AUDH): Identified in Phanerochaete chrysosporium, this enzyme catalyzes the conversion of AF to the antimicrobial compound microthecin (B1251313), a reaction in which this compound is a transient intermediate. researchgate.netthegoodscentscompany.comcore.ac.uk

The genes for the enzymes integral to the anhydrofructose pathway have been cloned, which is a critical step for their subsequent recombinant production. thieme-connect.comthieme-connect.com For instance, the gene encoding AUDH from P. chrysosporium was cloned from its cDNA. core.ac.uk The cloned gene consists of a 900-amino-acid coding sequence, and this sequence information has been deposited in the Swiss-Prot Data Bank under the accession number P84193. core.ac.uk

Furthermore, genes for α-1,4-glucan lyase, the enzyme that produces the AF precursor from starch and glycogen (B147801), have been identified and cloned from several fungi, including Morchella costata and Morchella vulgaris, and the red alga Gracilariopsis lemaneiformis. researchgate.netthegoodscentscompany.com The gene for ascopyrone tautomerase (APTM), which isomerizes this compound into ascopyrone P, has also been identified in Anthracobia melaloma, and the genes for this pathway have been cloned. researchgate.netthieme-connect.com

Table 1: Key Enzymes and Genes in this compound Biosynthesis

| Enzyme | Abbreviation | Function | Source Organism | Gene Status |

|---|---|---|---|---|

| α-1,4-Glucan Lyase | GLase | Glycogen/Starch → 1,5-Anhydro-D-fructose (AF) | Morchella costata, Anthracobia melaloma | Cloned and sequenced researchgate.netthegoodscentscompany.com |

| Anhydrofructose dehydratase | AFDH | 1,5-Anhydro-D-fructose (AF) → this compound (APM) | Anthracobia melaloma | Cloned researchgate.netthieme-connect.com |

| Aldos-2-ulose dehydratase | AUDH | 1,5-Anhydro-D-fructose (AF) → this compound (APM) → Microthecin | Phanerochaete chrysosporium | Cloned and sequenced (Accession: P84193) core.ac.uk |

Heterologous Expression of Biosynthetic Genes

The cloning of the biosynthetic genes for the this compound pathway has enabled their expression in foreign host organisms, a process known as heterologous expression. thieme-connect.comnih.gov This strategy is crucial for producing large quantities of specific enzymes, overcoming the low yields from native sources, and studying their function. nih.gov

Various host systems have been utilized for the expression of genes from the anhydrofructose pathway. Research has demonstrated the successful intracellular expression of the α-1,4-glucan lyase gene from Morchella costata in the yeast Pichia pastoris and the filamentous fungus Aspergillus niger. researchgate.net While not directly producing this compound, this provides the recombinant enzyme necessary for producing its precursor, AF.

The bacterium Escherichia coli is a widely used host for heterologous expression due to its well-understood genetics and rapid growth. nih.gov For example, the afr gene from Sinorhizobium morelense, which encodes an enzyme that reduces AF, has been successfully overexpressed in E. coli. nih.gov Similarly, the recombinant production of aldos-2-ulose dehydratase (AUDH) from P. chrysosporium has been achieved, facilitating detailed structural and functional studies. core.ac.uk These examples highlight the feasibility of using microbial hosts like E. coli and yeast for producing the necessary enzymes for this compound synthesis.

Table 2: Examples of Heterologous Expression for Anhydrofructose Pathway Enzymes

| Gene/Enzyme | Source Organism | Expression Host | Outcome |

|---|---|---|---|

| α-1,4-Glucan Lyase | Morchella costata | Pichia pastoris, Aspergillus niger | Intracellular production of the recombinant enzyme researchgate.net |

| 1,5-anhydro-D-fructose reductase (afr) | Sinorhizobium morelense | Escherichia coli | Overexpression of the recombinant enzyme nih.gov |

Enzyme Overexpression and Purification Strategies

To obtain pure and active enzymes for biochemical studies and biocatalytic applications, effective overexpression and purification strategies are essential. Following heterologous expression, the target enzymes are isolated from the host cell components.

A multi-step purification protocol was developed for anhydrofructose dehydratase (AFDH) and ascopyrone tautomerase (APTM) from their native source, Anthracobia melaloma. researchgate.net This process resulted in a 400-fold purification and involved a sequence of chromatographic techniques:

Ammonium sulfate (B86663) ((NH4)2SO4) fractionation

Hydrophobic interaction chromatography

Ion-exchange chromatography

Gel filtration chromatography researchgate.net

For recombinant proteins, affinity tagging is a common and highly effective strategy. A protein is genetically fused with a small peptide tag (e.g., a polyhistidine-tag or His6-tag) that has a high affinity for a specific ligand immobilized on a chromatography resin. For instance, the 1,5-anhydro-D-fructose reductase from S. morelense was overexpressed in E. coli with a His6-tag, which enabled its straightforward purification and subsequent use in analytical and synthetic applications. nih.gov Another example is the use of a Strep-tag II affinity peptide, which was attached to a recombinant protein to allow for purification via affinity chromatography, followed by concentration steps using ultrafiltration devices like Vivaspin columns. plos.org A similar strategy was employed for purifying α-1,4-glucan lyases from Morchella species, which utilized affinity chromatography on a ß-cyclodextrin-sepharose column. researchgate.net

Development of Cell-Free Reactor Systems for Pathway Products

Cell-free reactor systems represent a powerful biotechnological approach that utilizes purified enzymes or crude cell extracts to conduct complex biochemical reactions in vitro. google.com This method avoids the complexities of maintaining viable cells and allows for direct control over reaction conditions. The anhydrofructose pathway is particularly well-suited for this technology. d-nb.info

The successful cloning and recombinant production of the pathway's enzymes have made the large-scale, in vitro biocatalytic production of AF and its derivatives, including this compound, a feasible goal. thieme-connect.comd-nb.infothieme-connect.com A cell-free system for this pathway offers distinct advantages:

The precursors, starch and glycogen, are abundant and inexpensive. d-nb.info

The pathway involves a relatively small number of well-characterized enzymes. thieme-connect.comd-nb.info

Researchers have demonstrated the production of 1,5-anhydro-D-fructose from starch using a cell-free extract from an Acremonium sp., proving the principle for the initial step leading to this compound. sci-hub.st By combining the necessary purified enzymes—such as α-1,4-glucan lyase and anhydrofructose dehydratase or aldos-2-ulose dehydratase—in a bioreactor, it is possible to establish a synthetic cascade that converts starch directly into this compound and other downstream products. enzyme-database.org This cell-free approach enables the efficient synthesis of these valuable compounds for further research and potential applications. researchgate.netthieme-connect.com

Table 3: Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | APM |

| Ascopyrone P | APP |

| 1,5-Anhydro-D-fructose | AF |

Chemical and Chemoenzymatic Synthesis of Ascopyrone M and Analogues

Chemical Synthesis of Anhydrofructose Pathway Intermediates

A primary focus of synthetic efforts has been the preparation of 1,5-anhydro-D-fructose (AF), the precursor to ascopyrone M. ebi.ac.uk This monosaccharide can be synthesized through both chemical and enzymatic methods. nih.gov

Chemically, 1,5-anhydro-D-fructose can be prepared in high yields from D-glucose or D-fructose in a few steps. nih.gov Enzymatic synthesis, however, is often considered more efficient for large-scale production. The enzyme α-1,4-glucan lyase is central to this biocatalytic approach, cleaving α-1,4-glycosidic bonds in starch or glycogen (B147801) to yield 1,5-anhydro-D-fructose as the main product. This enzymatic method allows for the production of kilogram quantities of 1,5-anhydro-D-fructose from inexpensive and renewable materials like starch. thieme-connect.com

The anhydrofructose pathway involves a limited number of well-characterized enzymes, which facilitates the in vitro biocatalytic production of its metabolites in significant amounts. d-nb.infothieme-connect.com Key enzymes in this pathway, besides α-1,4-glucan lyase, include 1,5-anhydro-D-fructose dehydratase (AFDH) and ascopyrone tautomerase (APTM), which are involved in the conversion of 1,5-anhydro-D-fructose to ascopyrone P via the this compound intermediate. d-nb.inforesearchgate.net

| Intermediate | Precursor(s) | Synthesis Method | Key Enzymes/Reagents | Reference(s) |

| 1,5-Anhydro-D-fructose | D-Glucose, D-Fructose | Chemical Synthesis | Not specified | nih.gov |

| 1,5-Anhydro-D-fructose | Starch, Glycogen | Enzymatic Synthesis | α-1,4-glucan lyase | nih.gov |

| Ascopyrone P | 1,5-Anhydro-D-fructose | Chemical Synthesis | Acetylation, Isomerization, Deacetylation | ebi.ac.uk |

| Ascopyrone P | 1,5-Anhydro-D-fructose | Enzymatic Synthesis | 1,5-Anhydro-D-fructose dehydratase, Ascopyrone tautomerase | d-nb.inforesearchgate.net |

Derivatization Strategies for Related Anhydrofructose Compounds

Derivatization of 1,5-anhydro-D-fructose and related compounds provides a route to a variety of analogues, some with interesting biological properties. nih.gov Both chemical and enzymatic derivatizations have been explored. nih.govgoogle.com

Another derivatization approach focuses on introducing hydrophobic groups to the anhydrofructose scaffold. For instance, 6-O-acyl-1,5-anhydro-D-fructose derivatives have been synthesized. google.com In these compounds, a hydrophobic group, such as a fatty acid, is attached to the C6 position of the anhydrofructose residue via an ester group. google.com Such derivatizations can be achieved through chemical means. google.com

Furthermore, derivatization is also a key step for analytical purposes. For gas chromatography-mass spectrometry (GC-MS) applications, 1,5-anhydro-D-fructose can be derivatized with trimethylsilyl (B98337) (TMS) agents to enhance its volatility. nih.gov

| Anhydrofructose Compound | Derivatization Strategy | Resulting Derivative(s) | Purpose of Derivatization | Reference(s) |

| 1,5-Anhydro-D-fructose | Acetylation, Isomerization, Deacetylation | Ascopyrone P | Synthesis of Analogues | ebi.ac.uk |

| 1,5-Anhydro-D-fructose | Acylation | 6-O-acyl-1,5-anhydro-D-fructose | Introduction of Hydrophobic Groups | google.com |

| 1,5-Anhydro-D-fructose | Silylation | Trimethylsilyl (TMS) derivative | Analytical (GC-MS) | nih.gov |

Stereoselective Conversions of Pathway Precursors

Stereoselective conversions of precursors within the anhydrofructose pathway are crucial for the synthesis of specific stereoisomers of related sugar alcohols and other derivatives. researchgate.netnih.gov The reduction of the C2-keto group of 1,5-anhydro-D-fructose is a key example of such a stereoselective transformation. researchgate.net

Chemical methods for the stereoselective reduction of 1,5-anhydro-D-fructose to 1,5-anhydro-D-glucitol (AG) and its stereoisomer 1,5-anhydro-D-mannitol (AM) have been developed using suitable catalysts and reducing agents. d-nb.inforesearchgate.net

Enzymatic conversions also offer high stereoselectivity. An NADPH-dependent reductase, anhydrofructose reductase (AFR), from Sinorhizobium morelense S-30.7.5 has been identified and characterized. nih.gov This enzyme catalyzes the stereoselective reduction of 1,5-anhydro-D-fructose to 1,5-anhydro-D-mannitol. nih.gov In contrast, hepatic anhydrofructose reductase yields 1,5-anhydro-D-glucitol. nih.gov The AFR from S. morelense also demonstrates the ability to convert a number of 2-keto aldoses to the corresponding manno-configured aldoses. nih.gov

The stereospecificity of these enzymes is a key determinant of the final product. For example, the AFR from S. morelense shows strict stereospecificity in the reduction of 1,5-anhydro-D-fructose to 1,5-anhydro-D-mannitol. nih.gov

| Precursor | Conversion Type | Product(s) | Method/Enzyme | Stereoselectivity | Reference(s) |

| 1,5-Anhydro-D-fructose | Reduction | 1,5-Anhydro-D-glucitol, 1,5-Anhydro-D-mannitol | Chemical | Stereoselective | d-nb.inforesearchgate.net |

| 1,5-Anhydro-D-fructose | Reduction | 1,5-Anhydro-D-mannitol | Anhydrofructose reductase (from S. morelense) | Stereoselective (manno-configuration) | nih.gov |

| 1,5-Anhydro-D-fructose | Reduction | 1,5-Anhydro-D-glucitol | Hepatic anhydrofructose reductase | Stereoselective (gluco-configuration) | nih.gov |

| 2-Keto aldoses | Reduction | Manno-configured aldoses | Anhydrofructose reductase (from S. morelense) | Stereoselective | nih.gov |

Advanced Analytical Methodologies for Ascopyrone M Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of ascopyrone M and its related metabolites. openaccessjournals.combiomedpharmajournal.org Researchers have successfully developed HPLC methods to assay the enzymes responsible for the production and conversion of this compound. rhea-db.org These methods are crucial for determining enzyme kinetics and for monitoring the progress of reactions involving this compound.

The basic principle of HPLC involves injecting a liquid sample into a column packed with a stationary phase. shimadzu.com A liquid mobile phase is pumped through the column, and separation of the sample's components occurs based on their differential interactions with the stationary and mobile phases. shimadzu.com For the analysis of this compound and associated compounds, a UV/Vis detector is commonly employed, as these compounds exhibit characteristic absorbance at specific wavelengths. nih.gov

In studies of the anhydrofructose pathway, HPLC has been used to analyze samples from cell suspensions and cell extracts to track the conversion of substrates like 1,5-anhydro-D-fructose (1,5-AnFru) into this compound and its subsequent products. nih.gov For instance, quantitative analysis of polyamines in biological samples has been achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating the power of combining chromatography with mass-selective detectors for sensitive quantification. ebi.ac.uk While specific column types and mobile phase compositions can vary depending on the exact application, the goal is to achieve clear separation of this compound from its precursor, 1,5-AnFru, and its isomerization product, microthecin (B1251313) or ascopyrone P. rhea-db.orgacs.org

Spectrophotometric Assays for Enzyme Activity

Spectrophotometric assays are widely used for their simplicity, speed, and cost-effectiveness in determining enzyme activity. nih.govcreative-enzymes.comnih.gov These assays function by measuring the change in light absorbance in a solution as a substrate is converted to a product. ksu.edu.saipinnovative.com In the context of this compound research, spectrophotometry is a key method for assaying the enzymes involved in its formation. nih.gov

The formation of this compound from 1,5-anhydro-D-fructose by the enzyme aldos-2-ulose dehydratase (AUDH) can be monitored continuously. nih.govuniprot.org This is possible because this compound has a distinct UV absorbance maximum at 262 nm, whereas its precursor does not absorb significantly at this wavelength. nih.gov By monitoring the increase in absorbance at 262 nm over time, the rate of the enzymatic reaction can be calculated. creative-enzymes.com This principle has been applied to develop specific assay methods for enzymes that form microthecin, with this compound as the intermediate. nih.gov

The optimal pH for the formation of this compound by AUDH has been determined to be 5.8 using such assays. nih.govuniprot.org Similarly, the activity of enzymes that further isomerize this compound to other compounds like microthecin (which has a UV absorbance at 230 nm) can also be followed spectrophotometrically. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Pathway Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of organic molecules, including metabolites in a biochemical pathway. mdpi.commdpi.com While direct NMR data for this compound is not detailed in the provided context, the technique is fundamental to confirming the structures of its precursors and related compounds, thereby solidifying the understanding of the entire metabolic sequence. scispace.comfrontiersin.org NMR provides detailed information about the chemical environment, connectivity, and arrangement of atoms within a molecule. mdpi.com

NMR is used to identify and quantify metabolites in biological samples, offering insights into metabolic pathways. mdpi.comfrontiersin.org Techniques like 1D ¹H NMR and 2D NMR (e.g., COSY, HSQC, HMBC) are employed to determine the precise structure of compounds. mdpi.comnih.gov For example, the structure of 1,5-anhydro-D-fructose, the direct precursor to this compound, was determined using NMR spectroscopy. nih.gov By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, researchers can piece together the exact molecular architecture. This analytical rigor is essential for confirming the identities of novel intermediates like this compound when they are first isolated and characterized.

UV Absorbance Characteristics for Detection (e.g., 262 nm)

A key physicochemical property of this compound that is exploited for its detection and quantification is its characteristic ultraviolet (UV) absorbance. nih.gov this compound exhibits a distinct absorbance maximum at a wavelength of 262 nm. nih.govnih.gov This property is fundamental to the spectrophotometric assays used to measure the activity of enzymes that produce it, such as aldos-2-ulose dehydratase. nih.govuniprot.org

The principle relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species. Since the substrate, 1,5-anhydro-D-fructose, does not absorb at 262 nm, the increase in absorbance at this specific wavelength is a direct measure of this compound formation. nih.gov This specific absorbance peak distinguishes this compound from other compounds in the pathway, such as ascopyrone P (APP), which has an absorbance maximum at 292 nm, and microthecin, which absorbs at 230 nm. nih.govnih.gov This spectral differentiation is crucial for developing specific assays and for detection in chromatographic methods. nih.gov

Mass Spectrometry (MS) Applications in Pathway Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, enabling the identification and quantification of compounds in a sample. measurlabs.com In the context of metabolic pathway analysis, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is invaluable for profiling intermediates. uj.ac.za LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS, providing a high degree of sensitivity and specificity. measurlabs.com

This technique is ideally suited for identifying and quantifying transient or low-abundance intermediates like this compound within complex biological extracts. uj.ac.za The process involves separating the components of a mixture by LC, after which the eluent is introduced into the mass spectrometer. measurlabs.com The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum that serves as a molecular fingerprint. For definitive structural confirmation, tandem mass spectrometry (MS/MS) can be employed, where specific ions are fragmented to produce a characteristic pattern that aids in elucidation. acs.org This approach is critical for mapping metabolic pathways and understanding the flow of metabolites through the system. uj.ac.za

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions. sigmaaldrich.comwikipedia.org It is particularly useful for quickly assessing the progress of a reaction by observing the disappearance of starting materials and the appearance of products. wikipedia.orgyoutube.com

In the study of this compound, TLC can be used to monitor the enzymatic conversion of 1,5-anhydro-D-fructose. scispace.com The process involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with an adsorbent material like silica (B1680970) gel). wikipedia.org The plate is then placed in a sealed chamber with a solvent (the mobile phase), which moves up the plate via capillary action. wikipedia.org Components of the mixture separate based on their differing affinities for the stationary and mobile phases. wikipedia.org By spotting the starting material, the reaction mixture, and a "co-spot" containing both, one can visually track the conversion over time. rochester.edu After development, the spots can be visualized under UV light (if the compounds are UV-active, like this compound) or by using a chemical stain. wikipedia.orgrochester.edu This allows for a rapid determination of whether the reaction is complete or requires more time. youtube.com

Comparative Biochemistry and Metabolic Relationships

Relationships with 1,5-Anhydro-D-fructose (AF) as a Direct Precursor

The formation of ascopyrone M is directly dependent on the availability of its precursor, 1,5-anhydro-D-fructose (AF). acs.orgnih.gov AF is a monosaccharide generated from the enzymatic breakdown of α-1,4-glucans like starch and glycogen (B147801) by the action of α-1,4-glucan lyase. spandidos-publications.comthieme-connect.com This initial step is a cornerstone of the anhydrofructose pathway.

The conversion of AF to this compound is an enzymatic dehydration reaction. researchgate.netnih.gov This critical step is catalyzed by the enzyme 1,5-anhydro-D-fructose dehydratase (AFDH), also known as aldos-2-ulose dehydratase. researchgate.netuniprot.org This enzyme removes a water molecule from AF to form the enolone structure of this compound. spandidos-publications.comresearchgate.net It is worth noting that under certain weak alkaline conditions, 1,5-AF can also be non-enzymatically converted to this compound. iiarjournals.org

The enzyme AFDH, found in fungi such as Anthracobia melaloma, specifically acts on AF to produce APM. researchgate.netnih.gov Another bifunctional enzyme, aldos-2-ulose dehydratase from the fungus Phanerodontia chrysosporium, also catalyzes the dehydration of AF to APM. uniprot.orgnih.gov The relationship between AF and APM is a clear precursor-product relationship, with APM representing the first major transformation product of AF in this branch of the pathway. acs.orgnih.govnih.gov

Metabolic Branching to Ascopyrone P (APP)

Once formed, this compound stands at a metabolic crossroads, with one branch leading to the formation of ascopyrone P (APP). acs.orgnih.gov Ascopyrone P is a structural isomer of this compound and is a fungal secondary metabolite with noted antibacterial and antioxidant properties. researchgate.netnih.gov

The conversion of this compound to ascopyrone P is an isomerization reaction catalyzed by the enzyme ascopyrone tautomerase (APTM). researchgate.netnih.gov This enzyme facilitates the rearrangement of the double bond within the pyranone ring structure, converting the transient intermediate APM into the more stable APP. acs.orgnih.govresearchgate.net The enzyme has been identified and characterized in the fungus Anthracobia melaloma, co-occurring with α-1,4-glucan lyase and AFDH, thus constituting a complete pathway from glycogen to APP. researchgate.netnih.gov

This compound and ascopyrone P are keto-enol tautomers. ethz.ch The enzymatic action of ascopyrone tautomerase ensures the efficient conversion of APM to APP. researchgate.netnih.gov This metabolic branch highlights the role of this compound as a pivotal intermediate in the biosynthesis of other bioactive compounds. nih.govresearchgate.net

Metabolic Branching to Microthecin (B1251313)

In another significant metabolic branch, this compound serves as the direct precursor to the antimicrobial compound microthecin. spandidos-publications.comnih.govresearchgate.net Microthecin is an important secondary metabolite with activity against various microbes. thieme-connect.com

The conversion of this compound to microthecin is an isomerization reaction. uniprot.orgnih.gov This step is catalyzed by a bifunctional enzyme, aldos-2-ulose dehydratase (AUDH), which first catalyzes the formation of APM from AF and then its subsequent isomerization to microthecin. uniprot.orgnih.gov This enzyme has been identified in the fungus Phanerodontia chrysosporium. nih.gov

The formation of microthecin from this compound involves a complex intramolecular rearrangement. researchgate.net The optimal pH for the formation of APM by AUDH is 5.8, while the subsequent isomerization to microthecin is favored at a pH of 6.8. nih.gov This branching from this compound underscores its central role in generating diverse and biologically active molecules within the anhydrofructose pathway. spandidos-publications.comthieme-connect.com

Connections to Other Related Anhydroalditols and Keto Sugars

The anhydrofructose pathway, with this compound as a key player, is also connected to the metabolism of other anhydroalditols and keto sugars. One such related compound is 1,5-anhydro-D-glucitol (1,5-AG), a sugar alcohol found in humans and other organisms. iiarjournals.orgnih.gov In vivo, 1,5-anhydro-D-fructose can be rapidly metabolized to 1,5-AG. iiarjournals.orgnih.gov This conversion is catalyzed by an NADPH-dependent reductase. nih.gov This represents an alternative metabolic fate for the precursor of this compound.

Another related keto sugar is cortalcerone. The enzyme aldos-2-ulose dehydratase (AUDH), which is involved in the this compound and microthecin pathway, can also act on a different substrate, 2-dehydro-D-glucopyranose (D-glucosone), to produce the antibiotic cortalcerone. uniprot.org This demonstrates the versatility of the enzymes within this metabolic network and highlights a connection between the metabolism of different keto sugars.

Phylogenetic Distribution of the Anhydrofructose Pathway and its Enzymes

The anhydrofructose pathway and its associated enzymes, including those responsible for the synthesis of this compound, are found across a diverse range of organisms, indicating a broad phylogenetic distribution. thieme-connect.com Initially discovered in fungi and red algae, components of this pathway have since been identified in bacteria and even in mammalian tissues. spandidos-publications.comthieme-connect.comresearchgate.netiiarjournals.org

Fungi are a prominent source of the enzymes of the anhydrofructose pathway. For instance, α-1,4-glucan lyase, the enzyme that produces the precursor 1,5-anhydro-D-fructose, has been isolated from various fungi. thieme-connect.comresearchgate.net The fungus Anthracobia melaloma possesses the complete enzymatic machinery to convert glycogen to ascopyrone P via this compound. researchgate.netnih.gov The white-rot fungus Phanerodontia chrysosporium is a known producer of the bifunctional enzyme aldos-2-ulose dehydratase, which synthesizes microthecin from this compound. uniprot.orgnih.gov Other fungi, such as morels (Morchella costata and M. vulgaris), also contain the pathway leading to microthecin via this compound. spandidos-publications.com

The pathway is also present in red algae, such as Gracilariopsis lemaneiformis, where the formation of microthecin from 1,5-anhydro-D-fructose via this compound has been observed. spandidos-publications.com The presence of the anhydrofructose pathway in such diverse organisms suggests its potential importance in various biological contexts, possibly as a response to biotic and abiotic stress. spandidos-publications.com

Theoretical and Computational Research Approaches

Molecular Modeling and Docking Studies for Enzyme-Ligand Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding how a substrate or intermediate, such as ascopyrone M (APM), interacts with its processing enzyme.

Detailed insights into the interaction of this compound with a relevant enzyme come from the crystal structure of the bifunctional aldos-2-ulose dehydratase/isomerase (AUDH) from Phanerochaete chrysosporium. This enzyme catalyzes the conversion of 1,5-anhydro-D-fructose (AF) into microthecin (B1251313), with this compound being a key reaction intermediate. nih.gov Structural analysis of AUDH crystallized in the presence of an AF analogue revealed two distinct active sites where APM could be modeled. researchgate.net The binding of the APM intermediate was confirmed to give the best fit to the observed electron density compared to other potential ligands like the initial substrate or final product. researchgate.net

At one of the putative active sites, the APM molecule is bound within a channel of the enzyme's β-propeller domain. The interactions stabilizing the complex are specific and well-defined. researchgate.net Key hydrogen bonds are formed between the hydroxyl groups of this compound and the side chains of specific amino acid residues within the enzyme's active site. researchgate.net These non-covalent interactions are fundamental for holding the intermediate in the correct orientation for the subsequent isomerization step of the reaction. researchgate.netresearchgate.net

| Enzyme | Ligand (Intermediate) | Key Interacting Residues (Proposed) | Interaction Type | Reference |

|---|---|---|---|---|

| Aldos-2-ulose Dehydratase/Isomerase (AUDH) | This compound (APM) | Trp726 | Hydrogen Bond (with C3-OH of APM) | researchgate.net |

| Aldos-2-ulose Dehydratase/Isomerase (AUDH) | This compound (APM) | His155 | Catalytic (proton abstraction/donation) | researchgate.net |

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry, particularly methods like Density Functional Theory (DFT), is instrumental in elucidating the step-by-step sequence of bond-breaking and bond-forming events in a chemical reaction, known as the reaction mechanism. ias.ac.inescholarship.org For this compound, the focus is on its formation from 1,5-anhydro-D-fructose (AF).

This compound is formed through a dehydration reaction catalyzed by enzymes such as 1,5-anhydro-D-fructose dehydratase (AFDH) or the bifunctional AUDH. nih.gov While detailed quantum mechanical simulations specifically for the AFDH-catalyzed reaction are not extensively published, the mechanism can be inferred from structural data and studies of analogous enzyme systems. researchgate.net The proposed mechanism for the dehydration step within AUDH involves an elimination reaction. researchgate.net

The key steps in the proposed catalytic mechanism are:

Substrate Binding : The substrate, 1,5-anhydro-D-fructose, binds to the active site.

Lewis Acid Catalysis : A divalent metal ion, specifically Zn2+, located in the active site acts as a Lewis acid. It coordinates with the C2 keto group of the substrate, polarizing it and increasing the acidity of the proton at the C3 position. researchgate.net

Proton Abstraction : A nearby basic amino acid residue, putatively His155 in AUDH, acts as a general base, abstracting the newly acidic proton from C3. researchgate.net

Elimination : This abstraction initiates the elimination of the C4 hydroxyl group, which is subsequently protonated by a general acid (potentially the same His155 residue, now protonated) to leave as a water molecule. This results in the formation of the double bond characteristic of this compound. researchgate.net

Computational chemistry methods like DFT would be used to model the energies of the transition states and intermediates along this proposed pathway, confirming the feasibility of the mechanism and the specific roles of active site residues. chemrxiv.org

| Reaction Step | Description | Key Molecular Events | Computational Approach |

|---|---|---|---|

| 1 | Formation of this compound from 1,5-Anhydro-D-fructose | Dehydration (elimination of H₂O) | DFT, QM/MM Simulations |

| 2 | Isomerization to Ascopyrone P or Microthecin | Tautomerization/Isomerization | DFT, QM/MM Simulations |

In Silico Pathway Analysis and Network Reconstruction

In silico pathway analysis involves using computational tools to model and analyze metabolic pathways. A genome-scale metabolic network reconstruction is a comprehensive map of all known metabolic reactions in an organism, derived from genomic and biochemical data. nih.govwikipedia.org This framework allows for the simulation of metabolic fluxes and the study of how the network functions as a whole.

This compound is a key intermediate in the anhydrofructose (AF) pathway, which describes the degradation of storage polysaccharides like glycogen (B147801) and starch. nih.govresearchgate.net This pathway is an alternative to glycolysis and has been identified in various fungi. researchgate.net The core pathway leading to ascopyrone derivatives is as follows:

α-1,4-glucan → 1,5-anhydro-D-fructose (AF) (catalyzed by α-1,4-glucan lyase)

AF → this compound (APM) (catalyzed by 1,5-anhydro-D-fructose dehydratase, AFDH) nih.gov

APM → Ascopyrone P (APP) (catalyzed by ascopyrone tautomerase, APTM)

A full in silico reconstruction of the anhydrofructose pathway would involve several steps:

Genome Annotation : Identifying the genes that code for the enzymes in the pathway (e.g., Audh, Afdh, Aptm) within the genome of a target organism, such as Anthracobia melaloma or Phanerochaete chrysosporium. nih.govnih.gov

Drafting the Network : Compiling a list of all reactions, their substrates, products, and stoichiometry, along with the gene-protein-reaction (GPR) associations. nih.gov

Refinement and Gap Filling : Manually curating the model based on published biochemical literature to ensure all reactions are elementally and charge-balanced. Missing reactions ("gaps") in the pathway are identified and potentially filled based on homology or experimental evidence. nih.gov

Conversion to a Mathematical Model : The reconstruction is converted into a stoichiometric matrix (S-matrix) that can be analyzed using constraint-based modeling techniques like Flux Balance Analysis (FBA) to predict metabolic phenotypes. nih.gov

Such a model would enable researchers to study the flow of carbon from glycogen/starch to this compound and its derivatives, predict the yield of these compounds, and identify potential metabolic engineering targets to enhance their production.

Predictive Modeling for Structure-Activity Relationships within Pathway Analogues

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. gardp.orgcollaborativedrug.com When sufficient data is available, Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the activity of new, untested compounds. While specific SAR studies on this compound are scarce, its direct product, ascopyrone P (APP), and other related azaphilone pigments have been the subject of such investigations.

Ascopyrone P has demonstrated biological activity as an antibrowning agent, an effect attributed to its ability to inhibit plant polyphenol oxidase. nih.gov This provides a direct, albeit simple, structure-activity relationship.

More extensive predictive modeling has been performed on the broader class of azaphilone pigments produced by fungi like Monascus. These compounds, which are analogues within the same biosynthetic family as APP, exhibit a wide range of activities, including antimicrobial and anticancer properties. researchgate.netacs.org Computational screening methods have been employed to explore these activities:

Molecular Docking and ADME/Tox Prediction : In one study, various Monascus pigment derivatives were computationally screened to assess their potential as antibacterial agents. The process involved docking ligands to a target protein (peptidoglycan biosynthesis) and predicting their Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles. researchgate.net This in silico approach identified Monaspyridine C as a promising candidate, meeting criteria based on Lipinski's Rule of Five and showing good binding affinity in docking simulations. researchgate.net

Virtual Screening for Drug Candidates : Other research used toxicity prediction and docking to evaluate azaphilone pigments as potential anticholesterol and anticancer agents, identifying specific compounds with favorable predicted activities and safety profiles. researchgate.net

These examples demonstrate the use of predictive modeling to analyze SAR within the broader family of ascopyrone pathway analogues. By understanding which structural features of these azaphilone pigments correlate with specific biological effects, researchers can rationally design or screen for novel compounds with enhanced or targeted activities.

| Compound Class/Analogue | Predicted/Observed Activity | Computational Method Used | Reference |

|---|---|---|---|

| Ascopyrone P (APP) | Antibrowning (Polyphenol Oxidase Inhibition) | Enzymatic Assays | nih.gov |

| Azaphilone Pigments (general) | Antimicrobial, Antioxidant | Various Bioassays | acs.org |

| Monaspyridine C (Azaphilone Analogue) | Antibacterial | Molecular Docking, ADME/Tox Prediction, Molecular Dynamics | researchgate.net |

| Monacolin L acid (Azaphilone Analogue) | Anticholesterol (HMG-CoA Reductase) | Molecular Docking, Toxicity Prediction | researchgate.net |

Ecological and Biotechnological Significance Beyond Direct Application

Role in Microbial Carbon Cycling and Glycogen (B147801)/Starch Degradation

Ascopyrone M is a key intermediate in the anhydrofructose pathway, a metabolic route for the degradation of primary carbon storage polymers, glycogen and starch, in certain microorganisms. researchgate.netacs.orggenome.jp This pathway represents a specialized branch of carbon metabolism, channeling stored energy into the synthesis of secondary metabolites. researchgate.netmdpi.com The process is initiated by the enzyme α-1,4-glucan lyase (EC 4.2.2.13), which acts on α-1,4-glucans (starch, glycogen) to produce 1,5-anhydro-D-fructose (1,5AnFru). researchgate.netresearchgate.netthieme-connect.com

Following its formation, 1,5AnFru is converted into this compound (APM) through a dehydration reaction. researchgate.netacs.org This specific step is catalyzed by the enzyme 1,5-anhydro-D-fructose dehydratase (AFDH; EC 4.2.1.111). researchgate.netgenome.jpresearchgate.net Research has identified and purified AFDH from the fungus Anthracobia melaloma, confirming its role in catalyzing the conversion of 1,5AnFru to this compound. researchgate.net this compound exists as a transit intermediate; it is not the final product of the pathway but is subsequently converted into other compounds. acs.orgrhea-db.org Depending on the organism and the enzymes present, this compound can be isomerized to ascopyrone P (APP) by ascopyrone tautomerase (APTM) or serve as an intermediate in the formation of the antimicrobial compound microthecin (B1251313) by the enzyme aldos-2-ulose dehydratase. researchgate.netresearchgate.netrhea-db.org

This pathway has been identified in various fungi, including species of Ascomycetes and Discomycetes, as well as in red algae and certain bacteria, highlighting its role in carbon cycling across different microbial groups. researchgate.netethz.ch The degradation of major storage polysaccharides like starch and glycogen via the anhydrofructose pathway illustrates a direct link between primary energy stores and the production of specialized, bioactive secondary metabolites, with this compound serving as a critical junction. researchgate.netrhea-db.org

Table 1: Key Enzymes in the Anhydrofructose Pathway Involving this compound

| Enzyme Name | EC Number | Substrate(s) | Product(s) | Function in Pathway |

|---|---|---|---|---|

| α-1,4-Glucan Lyase | 4.2.2.13 | Glycogen, Starch | 1,5-anhydro-D-fructose | Initiates the pathway by degrading storage polysaccharides. thieme-connect.com |

| 1,5-anhydro-D-fructose dehydratase (AFDH) | 4.2.1.111 | 1,5-anhydro-D-fructose | This compound | Catalyzes the formation of the key intermediate, this compound. genome.jpresearchgate.net |

| Ascopyrone Tautomerase (APTM) | 5.3.2.7 | This compound | Ascopyrone P | Isomerizes this compound to ascopyrone P. researchgate.netenzyme-database.org |

Potential for Biocatalytic Production of Specialized Sugars and Derivatives

The elucidation of the anhydrofructose pathway and the characterization of its constituent enzymes have paved the way for biotechnological applications. thieme-connect.com The cloning of genes that code for the enzymes involved in this pathway makes the large-scale biocatalytic production of its metabolites feasible. thieme-connect.com While this compound is an intermediate, controlling the enzymatic cascade allows for its potential accumulation or, more practically, its conversion into more stable and valuable downstream products.

The starting material for the pathway, 1,5-anhydro-D-fructose (1,5AnFru), is considered a versatile chemical building block. researchgate.net Enzymatic systems using enzymes such as dehydratases and isomerases can convert 1,5AnFru into various derivatives, including enolones like ascopyrone P. sci-hub.st This establishes a biocatalytic route from simple polysaccharides like starch to specialized chemical compounds. thieme-connect.com

The potential exists to develop cell-free reactor systems for the synthesis of these molecules. thieme-connect.com By immobilizing the necessary enzymes, such as α-1,4-glucan lyase and 1,5-anhydro-D-fructose dehydratase, it is possible to create a production chain that starts from a readily available substrate like starch and yields specific, high-value sugar derivatives. The production of ascopyrone P and microthecin via the this compound intermediate are prime examples of this potential. thieme-connect.com This biocatalytic approach offers a green alternative to complex chemical syntheses for producing rare sugars and related bioactive compounds.

Enzyme Engineering for Enhanced Pathway Efficiency or Novel Metabolite Production

Furthermore, enzyme engineering opens the door to the production of novel metabolites not typically found in nature. By modifying the active sites of enzymes like AFDH or APTM, it may be possible to alter the structure of the resulting products, leading to new derivatives of this compound with unique properties. The manipulation of secondary metabolite pathways is a promising field of biotechnology, and the anhydrofructose pathway presents a clear model system. mdpi.com While specific engineering of the this compound-producing enzymes is not yet widely reported, the foundational work of gene cloning and characterization provides the essential toolkit for such future developments. genome.jpresearchgate.net Such efforts could lead to more efficient biocatalytic systems and an expanded portfolio of accessible sugar-derived compounds. enzyme-database.org

Context within Fungal Secondary Metabolism and Stress Responses

This compound is an integral part of fungal secondary metabolism. researchgate.netresearchgate.net Secondary metabolites are compounds not essential for the primary growth of an organism but often confer a competitive advantage or play a role in environmental interactions. mdpi.com The ultimate products of the pathway involving this compound, such as ascopyrone P, exhibit antioxidant and antibacterial activities, suggesting they serve a defensive or competitive function for the producing fungus. researchgate.netresearchgate.net

The production of these metabolites is often linked to environmental conditions, with evidence suggesting that the anhydrofructose pathway may be activated in response to stress. researchgate.netrhea-db.org The synthesis of microthecin and ascopyrone P, both derived from this compound, has been observed under stress growth conditions. researchgate.net This positions the pathway as a potential component of the fungal stress response system, converting stored energy from glycogen into protective compounds when needed. researchgate.net Fungi possess complex signaling pathways that are triggered by external stressors, and these pathways often regulate the expression of genes involved in secondary metabolism. nih.gov The anhydrofructose pathway, therefore, serves as a clear example of how fungi can repurpose primary carbon sources to generate bioactive molecules in response to ecological pressures. researchgate.netrhea-db.org

Table 2: Compounds Mentioned in the Article

| Compound Name | Abbreviation | Role/Significance |

|---|---|---|

| This compound | APM | Key transient intermediate in the anhydrofructose pathway. acs.orgresearchgate.net |

| Ascopyrone P | APP | A stable enolone and secondary metabolite formed from this compound; exhibits antibacterial and antioxidant properties. researchgate.netacs.org |

| 1,5-anhydro-D-fructose | 1,5AnFru | The central precursor molecule in the pathway, derived from starch/glycogen. researchgate.netthieme-connect.com |